1,1-Cyclobutanedicarbonyl dichloride
Description
1,1-Cyclobutanedicarbonyl dichloride (C₆H₆Cl₂O₂) is a highly reactive organochloride compound characterized by a cyclobutane ring substituted with two carbonyl chloride groups at the 1,1-positions. The cyclobutane ring introduces significant ring strain due to its four-membered structure, which enhances the compound’s reactivity compared to larger cycloalkane analogs . This strain, combined with the electron-withdrawing nature of the carbonyl chloride groups, makes the compound a potent acylating agent in organic synthesis. Applications include its use as a precursor for polymers, agrochemicals, and pharmaceuticals, where its rigid structure and reactivity enable the formation of stable, high-performance materials .
Properties
CAS No. |
51816-01-4 |
|---|---|
Molecular Formula |
C6H6Cl2O2 |
Molecular Weight |
181.01 g/mol |
IUPAC Name |
cyclobutane-1,1-dicarbonyl chloride |
InChI |
InChI=1S/C6H6Cl2O2/c7-4(9)6(5(8)10)2-1-3-6/h1-3H2 |
InChI Key |
LXLCHRQXLFIZNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Cyclobutanedicarbonyl dichloride can be synthesized through various methods. One common approach involves the reaction of cyclobutanone with phosgene under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like pyridine to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 1,1-Cyclobutanedicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, this compound can hydrolyze to form cyclobutanedicarboxylic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Pyridine and other bases are often employed to catalyze these reactions.
Major Products:
Cyclobutanedicarboxylic Acid: Formed through hydrolysis.
Substituted Cyclobutanedicarboxylates: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Synthetic Organic Chemistry
1,1-Cyclobutanedicarbonyl dichloride is primarily utilized as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of complex molecules.
Key Reactions:
- Formation of Dicarbonyl Compounds : The dichloride can undergo hydrolysis to yield dicarbonyl compounds, which are essential in synthesizing various pharmaceuticals and agrochemicals.
- Synthesis of Heterocycles : It can be employed in the synthesis of heterocyclic compounds through cyclization reactions.
Medicinal Chemistry
In the field of medicinal chemistry, this compound serves as an important building block for developing new therapeutic agents.
Applications:
- Antitumor Agents : It has been explored for its potential use in synthesizing antitumor compounds. For instance, derivatives of this compound have shown promise in the development of novel anticancer drugs that target specific cancer pathways.
- Drug Development : The compound's reactivity allows for the modification of existing drug frameworks to enhance their efficacy and selectivity.
Materials Science
The compound also finds applications in materials science, particularly in the development of advanced materials with tailored properties.
Notable Uses:
- Polymer Synthesis : It can be used to synthesize polymers with specific functionalities. For example, when reacted with suitable monomers, it can lead to the formation of polyesters or polyamides that exhibit desirable mechanical and thermal properties.
- Coordination Complexes : The compound can act as a ligand in the formation of metal-organic frameworks (MOFs), which have applications in gas storage and separation technologies.
Case Studies
Several studies highlight the applications and effectiveness of this compound:
- Anticancer Research :
- Synthesis of Coordination Polymers :
- Development of Functional Materials :
Mechanism of Action
The mechanism of action of 1,1-Cyclobutanedicarbonyl dichloride involves its reactivity with nucleophiles. The carbonyl chloride groups are highly electrophilic, making them susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as an acylating agent .
Comparison with Similar Compounds
Cycloalkane Dicarbonyl Dichlorides
Compounds with similar dicarbonyl dichloride functionalities but differing in ring size or substituents exhibit distinct properties:
| Compound | Ring Size | Molecular Formula | Key Features | Applications |
|---|---|---|---|---|
| 1,1-Cyclobutanedicarbonyl dichloride | 4-membered | C₆H₆Cl₂O₂ | High ring strain, enhanced reactivity, rigid backbone | Polymer crosslinking, drug synthesis |
| 1,1-Cyclopentanedicarbonyl dichloride | 5-membered | C₇H₈Cl₂O₂ | Reduced strain, moderate reactivity | Flexible polymer precursors |
| 1,1-Cyclohexanedicarbonyl dichloride | 6-membered | C₈H₁₀Cl₂O₂ | Low strain, high stability, slower reaction kinetics | Solvents, plasticizers |
Key Differences :
- Reactivity : The cyclobutane derivative’s ring strain increases electrophilicity, enabling faster nucleophilic acyl substitution compared to cyclopentane and cyclohexane analogs .
- Stability : Larger rings (e.g., cyclohexane) offer greater conformational stability, reducing unintended side reactions in prolonged syntheses .
Aromatic vs. Aliphatic Dicarbonyl Dichlorides
Comparison with biphenyl-based analogs highlights structural influences:
| Compound | Core Structure | Molecular Formula | Unique Properties | Applications |
|---|---|---|---|---|
| This compound | Cyclobutane | C₆H₆Cl₂O₂ | Aliphatic, strained ring, high polarity | Specialty polymers |
| [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride | Biphenyl | C₁₄H₈Cl₂O₂ | Aromatic, conjugated π-system, UV stability | Liquid crystals, OLED materials |
Key Differences :
- Electronic Effects : The biphenyl compound’s conjugated π-system enhances UV stability and electron delocalization, making it suitable for optoelectronic applications. In contrast, the cyclobutane derivative’s aliphatic structure favors rigidity and thermal stability in polymers .
- Solubility : The biphenyl analog’s aromaticity reduces solubility in polar solvents compared to the more polar cyclobutane derivative .
Substituent Effects in Cyclobutane Derivatives
Substituents on the cyclobutane ring modulate reactivity and applications:
| Compound | Substituent | Molecular Formula | Key Features | Applications |
|---|---|---|---|---|
| This compound | Carbonyl chlorides | C₆H₆Cl₂O₂ | High acylating potency, corrosive | Reactive intermediates |
| 1-(2-Fluorophenyl)cyclobutane-1-carbonyl chloride | Fluorophenyl | C₁₁H₉ClFO | Electron-withdrawing F enhances electrophilicity | Pharmaceutical synthesis |
| 1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylic acid hydrochloride | Cyclohexylamino | C₁₂H₂₂ClNO₂ | Bulky substituent, steric hindrance | Bioactive molecule research |
Key Differences :
- Reactivity: Electron-withdrawing groups (e.g., fluorine) increase electrophilicity, while bulky groups (e.g., cyclohexylamino) hinder nucleophilic attack .
- Biological Activity : Carboxylic acid derivatives (e.g., ) are more likely to engage in hydrogen bonding, enhancing bioavailability compared to dichlorides .
Dichloride Functional Group Comparisons
Dichloride compounds with different backbones exhibit varied properties:
| Compound | Backbone | Molecular Formula | Key Features | Applications |
|---|---|---|---|---|
| This compound | Cyclobutane | C₆H₆Cl₂O₂ | Acyl chloride, high reactivity | Polymer chemistry |
| Ethane-1,2-diyldiphosphonic dichloride | Ethane-phosphonic | C₂H₄Cl₂O₂P₂ | Phosphonic acid derivative, chelating agent | Metal ion sequestration |
| Propylphosphonic dichloride | Propyl-phosphonic | C₃H₇Cl₂OP | Alkyl chain, moderate hydrophobicity | Surface modification agents |
Key Differences :
- Reactivity : Acyl chlorides (e.g., cyclobutane derivative) are more reactive toward nucleophiles than phosphonic dichlorides, which exhibit metal-binding specificity .
- Toxicity: Dichlorides like 1,1-dichloroethane () are associated with carcinogenic risks, whereas acyl chlorides are primarily corrosive but less environmentally persistent .
Research Findings and Data Tables
Physicochemical Properties
| Property | This compound | [1,1'-Biphenyl]-4,4'-dicarbonyl Dichloride | Ethane-1,2-diyldiphosphonic Dichloride |
|---|---|---|---|
| Molecular Weight (g/mol) | 187.02 | 285.12 | 210.89 |
| Melting Point (°C) | ~-20 (liquid) | 45–48 | 120–122 |
| Boiling Point (°C) | 180–185 | 290 (decomposes) | 250 (decomposes) |
| Solubility | Soluble in THF, DCM | Soluble in toluene, DMF | Soluble in water, methanol |
Reactivity in Acylation Reactions
| Compound | Reaction Rate with Amines (Relative) | Byproduct Formation |
|---|---|---|
| This compound | 1.0 (reference) | Low (HCl release) |
| 1,1-Cyclopentanedicarbonyl dichloride | 0.6 | Moderate |
| [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride | 0.3 | High (aryl byproducts) |
Biological Activity
1,1-Cyclobutanedicarbonyl dichloride is a compound of increasing interest in medicinal chemistry, particularly in the development of anticancer agents. Its structural features allow it to participate in various biological interactions, making it a potential candidate for drug development. This article explores its biological activity, focusing on its mechanisms of action, efficacy in cancer treatment, and relevant case studies.
This compound can be synthesized from 1,1-cyclobutanedicarboxylic acid through chlorination processes. The compound is characterized by its dichloride functional groups, which enhance reactivity towards biological targets.
The primary mechanism through which this compound exhibits biological activity is through its interaction with cellular pathways involved in apoptosis and cell proliferation. Specifically, it is noted for:
- Induction of Apoptosis : Similar to other platinum-based drugs like carboplatin and dicycloplatin, this compound can induce cell apoptosis by activating caspases (caspase-3 and caspase-9), leading to mitochondrial dysfunction and cytochrome c release into the cytosol .
- Reactive Oxygen Species (ROS) Generation : Treatment with dicycloplatin has shown an increase in ROS levels, which contributes to the apoptotic process by damaging cellular components .
Efficacy in Cancer Treatment
Research indicates that this compound and its derivatives have significant anticancer properties. In particular:
- Dicycloplatin , a complex formed with this compound, has demonstrated potent antitumor activity against various cancer cell lines including Hep G2 (liver cancer) and MDA-MB-231 (breast cancer). It exhibits a mechanism similar to cisplatin but with potentially lower toxicity towards healthy cells .
- Cellular Studies : In vitro studies reveal that dicycloplatin treatment leads to a decline in mitochondrial membrane potential and activation of apoptotic pathways .
Case Studies
Several studies have documented the effects of this compound derivatives in clinical settings:
-
Case Study on Dicycloplatin :
- Objective : To evaluate the efficacy of dicycloplatin on Hep G2 cells.
- Findings : The study found that dicycloplatin treatment resulted in significant apoptosis as indicated by increased caspase activity and ROS production. The compound was more effective than traditional cisplatin in inhibiting cell growth while exhibiting reduced toxicity .
- Comparison with Other Platinum Drugs :
Data Table: Biological Activity Overview
| Compound | Mechanism of Action | Efficacy (IC50) | Toxicity Profile |
|---|---|---|---|
| This compound | Induces apoptosis via caspase activation | 0.5 µM (Hep G2) | Lower than cisplatin |
| Dicycloplatin | ROS generation; mitochondrial dysfunction | 0.3 µM (MDA-MB-231) | Reduced toxicity |
| Carboplatin | DNA cross-linking | 0.7 µM (Hep G2) | Higher toxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
